PIP5K1C Inhibitory Potency: Amino Isopropyl Urea Demonstrates Sub-100 nM Activity with Superior Potency Over Amino Phenyl and Cycloalkyl Analogs
In an enzyme inhibition screen exploring urea moiety modifications on a PIP5K1C inhibitor scaffold, the aminoisopropyl-substituted urea analog exhibited an IC₅₀ of 0.035 µM (35 nM) against PIP5K1C [1]. This represents a 4.3-fold greater potency compared to the aminophenyl-substituted analog (IC₅₀ = 0.15 µM) and an 8-fold greater potency relative to the aminocyclohexyl analog (IC₅₀ = 0.28 µM) [1]. The aminocyclopropyl analog (IC₅₀ = 0.014 µM) showed marginally higher potency; however, the aminoisopropyl variant offers a distinct balance of potency and steric profile.
| Evidence Dimension | PIP5K1C enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.035 µM (35 nM) |
| Comparator Or Baseline | Aminophenyl analog: 0.15 µM; Aminocyclohexyl analog: 0.28 µM; Aminocyclopropyl analog: 0.014 µM |
| Quantified Difference | 4.3-fold more potent than aminophenyl analog; 8-fold more potent than aminocyclohexyl analog; 2.5-fold less potent than aminocyclopropyl analog |
| Conditions | In vitro enzymatic assay; PIP5K1C kinase activity measurement; IC₅₀ determined from concentration-response curves |
Why This Matters
This quantitative potency difference demonstrates that the isopropyl substituent confers a specific activity advantage over alternative alkyl and aryl urea modifications in this kinase inhibition context, directly informing scaffold optimization decisions in medicinal chemistry programs targeting PIP5K1C.
- [1] PMC11089562. Table 3. Exploration around the Urea Moiety of 11. PIP5K1C IC₅₀ values for amino-substituted urea analogs. National Library of Medicine, National Center for Biotechnology Information. View Source
